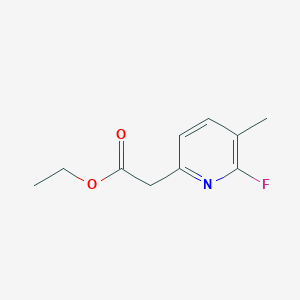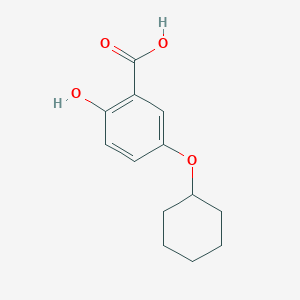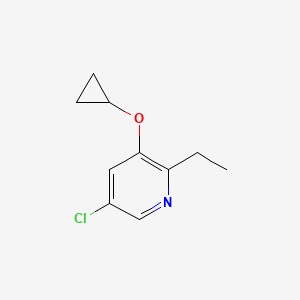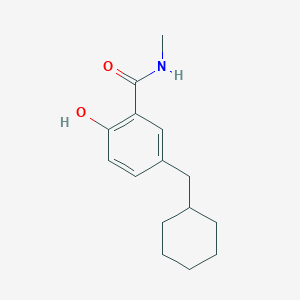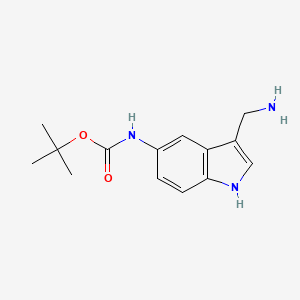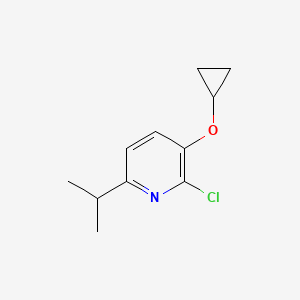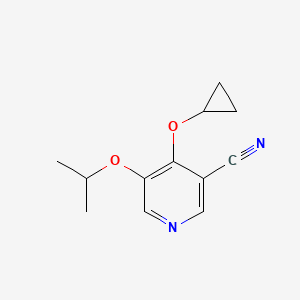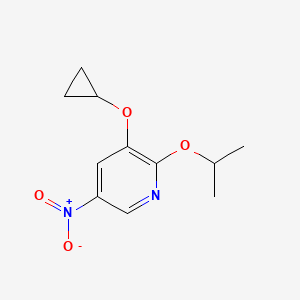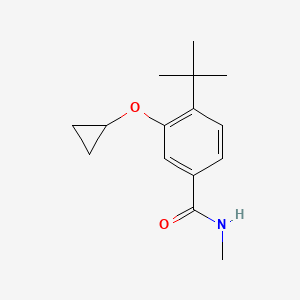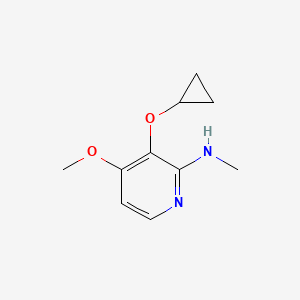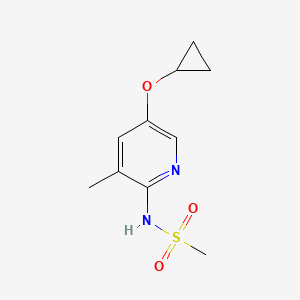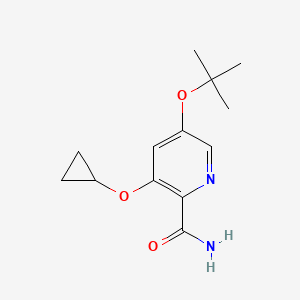
5-Tert-butoxy-3-cyclopropoxypicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butoxy-3-cyclopropoxypicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a picolinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-3-cyclopropoxypicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as picolinic acid derivatives, tert-butyl alcohol, and cyclopropyl alcohol.
Protection of Functional Groups: The functional groups on the picolinic acid derivative are protected using tert-butyl and cyclopropyl groups to prevent unwanted side reactions.
Amidation Reaction: The protected picolinic acid derivative undergoes an amidation reaction with an appropriate amine to form the picolinamide core.
Deprotection: The tert-butyl and cyclopropyl protecting groups are removed under specific conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization, chromatography, and distillation for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butoxy-3-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
5-Tert-butoxy-3-cyclopropoxypicolinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Tert-butoxy-3-cyclopropoxypicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Tert-butoxy-3-cyclopropoxypyridine: Similar structure but with a pyridine core.
5-Tert-butoxy-3-cyclopropoxybenzamide: Similar structure but with a benzamide core.
5-Tert-butoxy-3-cyclopropoxyquinoline: Similar structure but with a quinoline core.
Uniqueness
5-Tert-butoxy-3-cyclopropoxypicolinamide is unique due to its specific combination of tert-butoxy and cyclopropoxy groups attached to a picolinamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-9-6-10(17-8-4-5-8)11(12(14)16)15-7-9/h6-8H,4-5H2,1-3H3,(H2,14,16) |
Clé InChI |
YASVMVMQZMJLGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(N=C1)C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


